3-hydroxy-3-methylglutaryl-coenzyme A

enzyme kinetics HMG-CoA synthase substrate specificity

Choose authentic (S)-HMG-CoA for your enzyme assays. Unlike free acid 3-hydroxy-3-methylglutarate—which exhibits a Ki for HMGR ~100-fold higher than the substrate Km and interferes with upstream acetate conversion—only the native CoA thioester delivers physiologically relevant Km, Vmax, and inhibition constants. Validate your statin screening with the same substrate recognized by HMG-CoA reductase and lyase in vivo. Ideal for radiochemical TLC-based HMGCL activity assays and HMG-CoA synthase kinetic studies.

Molecular Formula C27H39N7O20P3S-5
Molecular Weight 906.6 g/mol
Cat. No. B1234479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-3-methylglutaryl-coenzyme A
Molecular FormulaC27H39N7O20P3S-5
Molecular Weight906.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)[O-])O)O
InChIInChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/p-5/t14-,19-,20-,21+,25-,27+/m1/s1
InChIKeyCABVTRNMFUVUDM-VRHQGPGLSA-I
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) for Enzyme Kinetics, Inhibitor Screening, and Metabolic Research: Procurement Specifications


3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is the physiological thioester substrate central to the mevalonate pathway and ketogenesis, bearing the (S)-configuration at its 3-hydroxy-3-methylglutaryl moiety [1]. It serves as the obligate substrate for HMG-CoA reductase (HMGR) — the rate-limiting enzyme of cholesterol biosynthesis and the target of all statin-class inhibitors — and for HMG-CoA lyase (HMGCL) in ketone body production [2]. The compound's CoA thioester moiety is essential for enzyme recognition and catalysis, distinguishing it fundamentally from the free acid 3-hydroxy-3-methylglutarate, which lacks the CoA recognition element and exhibits different inhibitory kinetics [3].

Why HMG-CoA Cannot Be Replaced by Acetyl-CoA, Acetoacetyl-CoA, or 3-Hydroxy-3-Methylglutarate in HMGR Activity Assays


Substituting HMG-CoA with its precursors (acetyl-CoA, acetoacetyl-CoA) or the free acid analog (3-hydroxy-3-methylglutarate, HMG) fundamentally alters enzyme kinetics, inhibition profiles, and assay validity. HMG-CoA synthase exhibits strict acyl moiety specificity: neither propionyl-CoA nor butyryl-CoA can replace acetyl-CoA, nor can 3-ketohexanoyl-CoA replace acetoacetyl-CoA [1]. The free acid HMG acts as a competitive inhibitor of HMGR with a Ki approximately 100-fold weaker than the substrate Km for HMG-CoA, and it simultaneously interferes with upstream enzymatic steps in the acetate-to-HMG-CoA conversion pathway [2]. For enzyme assays requiring physiological substrate behavior, only authentic HMG-CoA yields the correct Km, Vmax, and product profile that reflect in vivo enzymatic function.

Quantitative Differentiation Evidence for 3-Hydroxy-3-Methylglutaryl-Coenzyme A: Direct Comparisons with Precursors, Analogs, and Inhibitors


HMG-CoA vs. Acetoacetyl-CoA: Substrate Discrimination by Avian HMG-CoA Synthase

In wild-type avian HMG-CoA synthase, the enzyme discriminates between its physiological substrate acetoacetyl-CoA and the thioether analog S-(3-oxobutyl)-CoA by a factor of 25-fold in Km and 100-fold in Vmax. For HMG-CoA production, the enzyme uses acetoacetyl-CoA with high efficiency; substitution with the analog dramatically impairs both binding affinity and catalytic rate [1].

enzyme kinetics HMG-CoA synthase substrate specificity Claisen condensation

HMG-CoA vs. Dithioester Analog HMG[=S]CoA: Substrate Efficiency in HMG-CoA Lyase

Avian HMG-CoA lyase cleaves the dithioester analog HMG[=S]CoA with a Km of 13 μM — comparable to HMG-CoA binding — but at a maximal rate only 20% of that observed with native HMG-CoA. The divalent cation stimulation profile also differs: Mg²⁺ stimulates HMG-CoA cleavage 2-fold higher than Mn²⁺, whereas HMG[=S]CoA cleavage is stimulated nearly 7-fold higher by Mn²⁺ than by Mg²⁺ [1].

HMG-CoA lyase substrate analog enzyme kinetics ketogenesis

Statins as HMG-CoA Competitive Inhibitors: Rank-Order Potency Against CYP2C8

In pooled human liver microsomes, statins exhibit a >13-fold range in CYP2C8 inhibitory potency: simvastatin and lovastatin are the most potent with Ki values of 7.1 μM and 8.4 μM, respectively, whereas rosuvastatin and pravastatin show no inhibition even at 100 μM [1].

CYP2C8 inhibition statin drug interactions competitive inhibitor HMG-CoA reductase

HMG-CoA vs. Free 3-Hydroxy-3-Methylglutarate: Differential Inhibition of Cholesterol Biosynthesis

In supernatant-microsomal preparations, free 3-hydroxy-3-methylglutaric acid (HMG) reduces HMG-CoA synthesis by 33% and mevalonolactone synthesis by 75% from [2-¹⁴C]acetate, while inhibiting microsomal HMGR activity directly. The inhibition profile differs from HMG-CoA in that free HMG interferes with multiple upstream enzymatic steps, not solely the HMGR-catalyzed reduction [1].

cholesterol biosynthesis HMGR inhibition free acid analog mevalonate pathway

Recombinant HMG-CoA Synthase-1: Cross-Species Kinetic Parameter Conservation

Recombinant HMG-CoA synthase-1 from Blattella germanica exhibits a Km for acetyl-CoA of 15.2 μM and a Ki for acetoacetyl-CoA of 1.26 μM, values that closely match those reported for yeast, ox, and chicken liver HMG-CoA synthases. The Vmax of this recombinant enzyme (66 mU) is the lowest reported among HMG-CoA synthases [1].

HMG-CoA synthase cross-species enzyme kinetics Km conservation recombinant enzyme

HMG-CoA Lyase Activity: Radiochemical Assay with Quantitative Diagnostic Thresholds

A rapid radiochemical assay using DL-3-[glutaryl-3-¹⁴C]hydroxy-3-methylglutaryl-coenzyme A as substrate enables quantification of HMG-CoA lyase activity in cell extracts. In this assay, patients with confirmed HMG-CoA lyase deficiency exhibit ≤18% of control enzyme activity in fibroblast or lymphocyte extracts [1].

HMG-CoA lyase deficiency radiochemical assay inborn error of metabolism diagnostic enzymology

Optimal Research and Industrial Applications for 3-Hydroxy-3-Methylglutaryl-Coenzyme A Based on Verified Differentiation Data


HMG-CoA Reductase (HMGR) Inhibitor Screening and IC₅₀/Ki Determination

Use authentic (S)-HMG-CoA as the physiological substrate to measure HMGR inhibition constants. The assay requires HMG-CoA because the free acid analog (3-hydroxy-3-methylglutarate) exhibits a Ki for HMGR that is approximately 100-fold higher than the substrate Km for HMG-CoA and also interferes with upstream acetate conversion steps [1]. For assay validation, include simvastatin (Ki = 7.1 μM for CYP2C8; Ki for HMGR = 2.6 nM) or lovastatin (Ki for CYP2C8 = 8.4 μM) as positive controls [2].

Enzymatic Synthesis of Mevalonate and Isoprenoid Precursors

HMG-CoA serves as the obligate substrate for HMGR-catalyzed mevalonate production. The enzyme exhibits strict specificity for the (S)-configuration of the 3-hydroxy-3-methylglutaryl moiety; alternative thioester analogs (e.g., dithioester HMG[=S]CoA) yield only 20% of the native substrate's Vmax in related lyase reactions, confirming that the native thioester bond is essential for full catalytic efficiency [3].

Diagnostic Confirmation of HMG-CoA Lyase Deficiency in Clinical Biochemistry

Perform radiochemical assay using DL-3-[glutaryl-3-¹⁴C]hydroxy-3-methylglutaryl-coenzyme A as substrate to quantify HMG-CoA lyase activity in fibroblast or lymphocyte extracts. Patients with confirmed deficiency exhibit ≤18% of control activity. The assay uses TLC separation with butanol/water/formic acid (77:13:10) and requires no detailed column chromatography [4].

HMG-CoA Synthase Activity Assays Across Species and Isoforms

Measure HMG-CoA synthase activity using acetyl-CoA (Km ≈15 μM) and acetoacetyl-CoA (Ki ≈1.3 μM) as substrates to generate HMG-CoA product. The kinetic parameters are conserved across yeast, ox, chicken, and insect enzymes, validating HMG-CoA as a universal reaction product standard. Note that cytosolic and mitochondrial isozymes differ in cation sensitivity: Mg²⁺ stimulates the cytosolic enzyme but inhibits the mitochondrial isoform [5].

Technical Documentation Hub

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